

A Technical Guide to the Spectroscopic Identification of Mogroside II-A2

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Compound of Interest

Compound Name: *Mogroside II-A2*

Cat. No.: *B10817740*

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This guide provides an in-depth overview of the spectroscopic data and methodologies essential for the identification and characterization of **Mogroside II-A2**, a triterpenoid glycoside found in the fruit of *Siraitia grosvenorii* (Luo Han Guo). The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data for Mogroside II-A2

The structural elucidation of **Mogroside II-A2** relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The data presented below is crucial for its unambiguous identification.

1.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry is employed to determine the molecular formula of **Mogroside II-A2**.

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI)
Observed Ion [M-H]	m/z 799.4817
Molecular Formula	C42H72O14
Calculated Mass for C42H71O14	799.4844
Error	-3.4 ppm

1.2. Nuclear Magnetic Resonance (NMR) Data

The complete ^1H and ^{13}C NMR assignments for **Mogroside II-A2**, acquired in CD3OD, are detailed below. These assignments are confirmed through 2D NMR experiments such as COSY, HSQC-DEPT, and HMBC.[1]

Table 1: ^{13}C NMR Spectroscopic Data (125 MHz, CD3OD) for **Mogroside II-A2**

Position	δC (ppm)	Position	δC (ppm)
Aglycone (Mogrol)	Glucosyl Unit I (at C-3)		
1	39.9	1'	105.1
2	28.1	2'	75.3
3	89.1	3'	78.2
4	40.1	4'	71.8
5	57.1	5'	78.0
6	77.2	6'	62.9
7	122.1	Glucosyl Unit II (at C-24)	
8	144.2	1"	104.9
9	51.2	2"	75.2
10	38.2	3"	78.4
11	70.1	4"	71.6
12	49.9	5"	77.9
13	50.1	6"	62.8
14	52.1		
15	32.1		
16	29.1		
17	51.8		
18	17.1		
19	19.1		
20	36.1		
21	19.2		

22	35.2
23	28.2
24	76.1
25	72.1
26	29.8
27	29.9
28	28.9
29	20.1
30	25.1

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for **Mogroside II-A2**

Position	δ H (ppm), Multiplicity (J in Hz)
Aglycone (Mogrol)	
H-3	3.22, dd (11.5, 4.5)
H-6	4.41, br s
H-7	5.72, d (5.5)
H-11	3.45, dd (11.0, 4.5)
Glucosyl Unit I (at C-3)	
H-1'	4.51, d (7.5)
Glucosyl Unit II (at C-24)	
H-1''	4.38, d (8.0)

Note: A comprehensive list of all proton signals can be found in the cited literature. The table above highlights key diagnostic signals.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate compound identification.

2.1. Sample Preparation

Mogroside II-A2 is typically isolated from the extracts of Luo Han Guo as a white solid.[1] For NMR analysis, samples are prepared by dissolving approximately 1.4-2 mg of the compound in 130-150 μ L of deuterated methanol (CD_3OD).[1]

2.2. NMR Spectroscopy

- Instrumentation: NMR data are acquired on a Bruker Avance 500 MHz instrument, which may be equipped with a 2.5 mm inverse probe or a 5 mm broadband probe.[1]
- Referencing: The ^1H and ^{13}C NMR spectra are referenced to the residual solvent resonance at δH 3.30 ppm and δC 49.0 ppm, respectively.[1]
- 1D NMR: Standard ^1H and ^{13}C NMR spectra are recorded to observe the proton and carbon environments within the molecule.
- 2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment:[1]
[2]
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer): To correlate protons with their directly attached carbons and to determine the multiplicity of carbon signals (CH , CH_2 , CH_3).
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

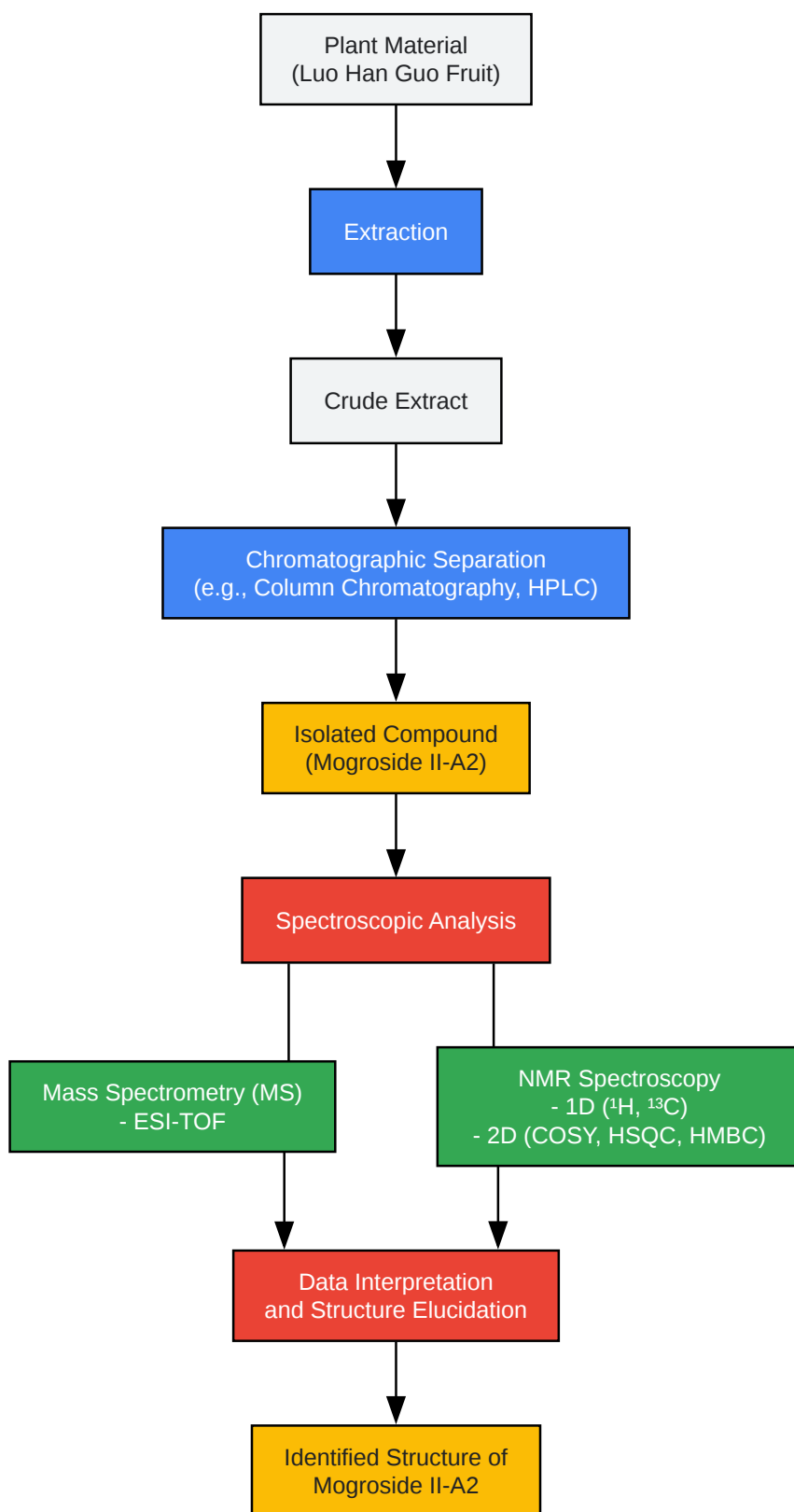
- 1D-TOCSY (Total Correlation Spectroscopy): To identify protons within a spin system.[2]

2.3. Mass Spectrometry

- Instrumentation: Mass spectral data are generated using a Waters QToF Micro mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
- Ionization Mode: The samples are analyzed in negative ESI mode.[1]
- Data Acquired: High-resolution mass-to-charge ratio (m/z) is measured to determine the accurate mass and subsequently the molecular formula of the compound.[1]

Workflow for Natural Product Identification

The following diagram illustrates the general workflow for the isolation and identification of a natural product like **Mogroside II-A2** using spectroscopic techniques.



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Caption: Workflow for the isolation and structural elucidation of **Mogroside II-A2**.

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